molecular formula C16H14O4 B11957468 Benzoic acid, 4-methoxy-, 2-acetylphenyl ester CAS No. 5445-86-3

Benzoic acid, 4-methoxy-, 2-acetylphenyl ester

Cat. No.: B11957468
CAS No.: 5445-86-3
M. Wt: 270.28 g/mol
InChI Key: KPHKQJNWBUZGCV-UHFFFAOYSA-N
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Description

2-acetylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.288. It is known for its aromatic structure, which includes both acetyl and methoxy functional groups. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-acetylphenyl 4-methoxybenzoate can be synthesized through an esterification reaction between 2-acetylphenol and 4-methoxybenzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the synthesis of 2-acetylphenyl 4-methoxybenzoate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency. The product is then purified through recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-acetylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetylphenyl 4-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which can then participate in various metabolic pathways. The methoxy group can also influence the compound’s binding affinity to certain receptors or enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-acetylphenyl benzoate: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    4-methoxyphenyl 2-acetylbenzoate: The positions of the acetyl and methoxy groups are reversed, leading to variations in chemical properties and applications.

    2-hydroxyphenyl 4-methoxybenzoate:

Uniqueness

2-acetylphenyl 4-methoxybenzoate is unique due to the presence of both acetyl and methoxy groups in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

5445-86-3

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2-acetylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H14O4/c1-11(17)14-5-3-4-6-15(14)20-16(18)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3

InChI Key

KPHKQJNWBUZGCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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